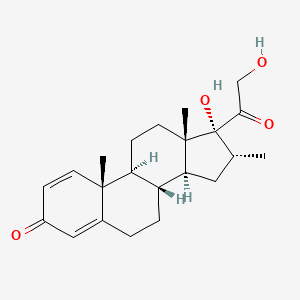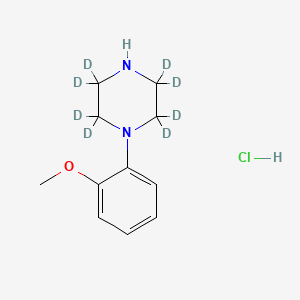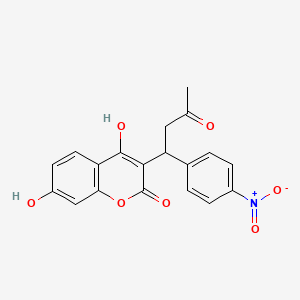
rac 7-Hydroxy Acenocoumarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac 7-Hydroxy Acenocoumarol” is a product used for proteomics research . It has a molecular formula of C19H15NO7 and a molecular weight of 369.32 .
Physical And Chemical Properties Analysis
“rac 7-Hydroxy Acenocoumarol” has a molecular weight of 369.32 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Activity
Acenocoumarol's metabolism involves cytochrome P450 enzymes, with CYP2C9 playing a pivotal role in hydroxylating acenocoumarol enantiomers. The study by Thijssen et al. (2000) reveals that CYP2C9 is the principal catalyst for racemic acenocoumarol hydroxylation in human liver microsomes, emphasizing its crucial role in the drug's pharmacological effects. This finding underscores the importance of understanding enzymatic interactions for predicting drug interactions and therapeutic outcomes (Thijssen, Flinois, & Beaune, 2000).
Pharmacogenetics and Dosing Algorithms
Cerezo-Manchado et al. (2012) developed a genotype-based dosing algorithm for acenocoumarol, incorporating clinical factors and genetic variants. This algorithm aims to optimize steady dosages, contributing to personalized medicine approaches. It highlights the influence of genetic factors on drug metabolism and the importance of incorporating these variables into dosing considerations to enhance therapeutic efficacy and safety (Cerezo-Manchado et al., 2012).
Therapeutic Repurposing and Anti-Inflammatory Activity
Recent studies explore the potential repurposing of acenocoumarol for anti-inflammatory applications. Han & Hyun (2023) investigated acenocoumarol's anti-inflammatory effects in murine macrophage cells, demonstrating its capacity to decrease the production of pro-inflammatory mediators. This research suggests acenocoumarol's potential beyond anticoagulation, offering insights into novel therapeutic applications, particularly in treating chronic inflammatory diseases (Han & Hyun, 2023).
Monitoring and Sensing Technologies
The development of nanoplasmonic sensing devices for monitoring acenocoumarol levels in plasma represents a significant advancement in therapeutic drug monitoring (TDM). Pelaez et al. (2018) introduced a compact and simple device utilizing gold nanodisks and specific antibodies for rapid acenocoumarol detection. This innovation facilitates on-site monitoring and personalized treatment management, emphasizing the importance of technological advancements in optimizing anticoagulant therapies (Pelaez et al., 2018).
Eigenschaften
IUPAC Name |
4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCREUDLEYTCAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724558 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 7-Hydroxy Acenocoumarol | |
CAS RN |
64180-12-7 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

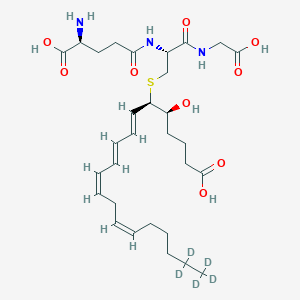
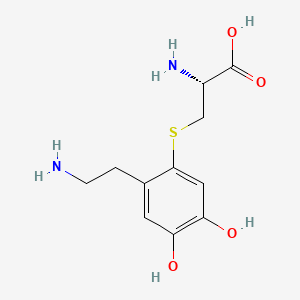
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
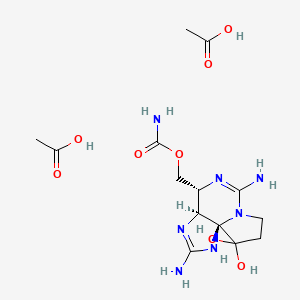
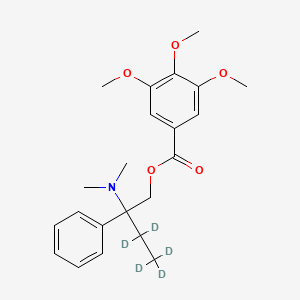
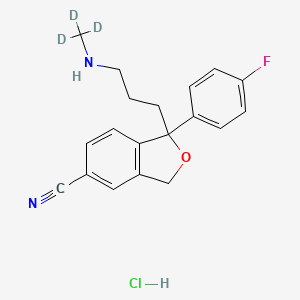
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
